2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine
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Overview
Description
2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C13H27N It is a cyclohexane derivative with a tert-butyl group and an isopropylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine typically involves the alkylation of cyclohexanone followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is reacted with tert-butyl bromide in the presence of a strong base such as sodium hydride to form 2-tert-butylcyclohexanone.
Reductive Amination: The 2-tert-butylcyclohexanone is then subjected to reductive amination with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary amines.
Substitution: N-alkylated derivatives.
Scientific Research Applications
2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bulky tert-butyl and isopropyl groups influence its binding affinity and selectivity towards these targets. The cyclohexane ring provides a rigid framework that affects the compound’s overall conformation and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-butyl-N-(propan-2-yl)cyclohexan-1-amine
- 2-tert-butyl-N-[3-(propan-2-yloxy)propyl]cyclohexan-1-amine
- N-(propan-2-yl)(tert-butoxy)carbohydrazide
Uniqueness
This compound is unique due to its specific combination of tert-butyl and isopropylamine groups attached to a cyclohexane ring. This structural arrangement imparts distinct steric and electronic properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
2-tert-butyl-N-propan-2-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-10(2)14-12-9-7-6-8-11(12)13(3,4)5/h10-12,14H,6-9H2,1-5H3 |
InChI Key |
QAIKBVVFPLUUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCCCC1C(C)(C)C |
Origin of Product |
United States |
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